molecular formula C11H13ClO2 B13972606 Methyl 3-[4-(chloromethyl)phenyl]propanoate CAS No. 6937-69-5

Methyl 3-[4-(chloromethyl)phenyl]propanoate

Cat. No.: B13972606
CAS No.: 6937-69-5
M. Wt: 212.67 g/mol
InChI Key: VTMAOWNBGPNCFE-UHFFFAOYSA-N
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Description

Methyl 3-[4-(chloromethyl)phenyl]propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a chloromethyl group attached to a phenyl ring, which is further connected to a propanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[4-(chloromethyl)phenyl]propanoate typically involves the esterification of 3-[4-(chloromethyl)phenyl]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in Methyl 3-[4-(chloromethyl)phenyl]propanoate can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of hydroxymethyl derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate (KMnO4) to form carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products:

    Hydroxymethyl derivatives: from substitution reactions.

    Alcohols: from reduction reactions.

    Carboxylic acids: from oxidation reactions.

Scientific Research Applications

Chemistry: Methyl 3-[4-(chloromethyl)phenyl]propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of drugs with potential therapeutic applications. Its derivatives are studied for their biological activities, including antimicrobial and anti-inflammatory properties .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new polymers and resins .

Mechanism of Action

The mechanism of action of Methyl 3-[4-(chloromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs that target specific enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: Methyl 3-[4-(chloromethyl)phenyl]propanoate is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

CAS No.

6937-69-5

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

methyl 3-[4-(chloromethyl)phenyl]propanoate

InChI

InChI=1S/C11H13ClO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-8H2,1H3

InChI Key

VTMAOWNBGPNCFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)CCl

Origin of Product

United States

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